molecular formula C17H16N2O2 B7468106 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B7468106
M. Wt: 280.32 g/mol
InChI Key: NWGUGXVGHLHCTB-UHFFFAOYSA-N
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Description

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide, also known as BAPTA-AM, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzoxazoles, which have been found to have various biological activities. BAPTA-AM has been used as a calcium chelator, which means it can bind to calcium ions and prevent them from interacting with other molecules.

Mechanism of Action

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide works by binding to calcium ions and preventing them from interacting with other molecules. This can have various effects on cellular processes, depending on the specific process being studied. For example, in neurons, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can be used to study the role of calcium in synaptic transmission and plasticity. In cardiovascular research, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can be used to study the role of calcium in cardiac muscle contraction and relaxation.
Biochemical and Physiological Effects:
2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide has been found to have various biochemical and physiological effects. In neurons, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can inhibit long-term potentiation, which is a mechanism of synaptic plasticity. In cardiovascular research, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can inhibit calcium-induced vasoconstriction and reduce myocardial ischemia-reperfusion injury. 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide has also been found to have anti-cancer effects, possibly through its ability to inhibit calcium-dependent signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to study the role of calcium in specific processes without affecting other cellular processes. However, one limitation of using 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide is its potential toxicity. 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can disrupt cellular homeostasis by chelating other divalent cations, such as magnesium and zinc. This can lead to cellular dysfunction and death.

Future Directions

There are several future directions for the use of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide in scientific research. One direction is the development of more specific calcium chelators that can target specific calcium channels or subcellular compartments. Another direction is the use of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide in combination with other compounds to study complex cellular processes. For example, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can be used in combination with optogenetic tools to study the role of calcium in neuronal circuits. Overall, the use of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide in scientific research has provided valuable insights into the role of calcium in various cellular processes and has the potential to continue to advance our understanding of cellular signaling.

Synthesis Methods

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide involves several steps. The first step is the synthesis of 2-(1,2-benzoxazol-3-yl)acetic acid, which is then reacted with 2,6-dimethylaniline to produce the final product, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide. The synthesis method has been well-established, and the purity and yield of the product can be optimized through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide has been widely used in scientific research due to its ability to chelate calcium ions. Calcium ions play a crucial role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By binding to calcium ions, 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide can be used to study the role of calcium in these processes. 2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide has been used in various fields of research, including neuroscience, cardiovascular research, and cancer research.

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-11-6-5-7-12(2)17(11)18-16(20)10-14-13-8-3-4-9-15(13)21-19-14/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGUGXVGHLHCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-benzoxazol-3-yl)-N-(2,6-dimethylphenyl)acetamide

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